For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrobenzoic Acid
Abstract
3-Methyl-2-nitrobenzoic acid (CAS No: 5437-38-7) is a valuable nitroaromatic building block in organic and medicinal chemistry.[1] Its unique molecular structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene (B151609) ring, makes it a versatile precursor for synthesizing complex heterocyclic systems and functionalized derivatives.[1][2] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in drug development and agrochemicals.[3][4]
Core Physicochemical Properties
3-Methyl-2-nitrobenzoic acid is typically a white to pale yellow crystalline solid at room temperature.[2][5][6] The presence of the electron-withdrawing nitro group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1]
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-methyl-2-nitrobenzoic acid | [7] |
| Synonyms | 2-Nitro-m-toluic acid, Benzoic acid, 3-methyl-2-nitro- | [7][8] |
| CAS Number | 5437-38-7 | [5][7] |
| Molecular Formula | C₈H₇NO₄ | [7][9] |
| Molecular Weight | 181.15 g/mol | [7][9] |
| Physical Form | White to pale yellow crystalline powder/solid | [2][5][6] |
Quantitative Physicochemical Data
The following table summarizes key quantitative properties. Values may vary slightly depending on the experimental method and purity.
| Property | Value | Source(s) |
| Melting Point | 220-223 °C | [3][5][10] |
| 218-227 °C | [6] | |
| Boiling Point | 340.0 ± 30.0 °C (at 760 mmHg) | [3] |
| 314.24 °C (rough estimate) | [5] | |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| 1.4239 g/cm³ | [2] | |
| Water Solubility | < 1 mg/mL at 22 °C (72 °F) | [1][7][8] |
| Octanol/Water Partition Coefficient (logP) | 1.601 (Calculated) | [11] |
Solubility Profile
The solubility of 3-Methyl-2-nitrobenzoic acid is a critical parameter for its application in synthesis and formulation.[2]
Aqueous and Organic Solubility
The compound exhibits limited solubility in water but is generally soluble in organic solvents.[2][8] Its solubility in alkaline aqueous solutions is enhanced due to the ionization of the carboxylic acid group.[2][5] A systematic study determined the mole fraction solubility in various organic solvents, finding the following decreasing order at temperatures from 283.15 to 318.15 K[12]:
1,4-dioxane > acetone (B3395972) > N-methyl-2-pyrrolidone (NMP) > methanol (B129727) > ethanol (B145695) > ethyl acetate (B1210297) ≈ isopropanol (B130326) > n-propanol > acetonitrile
The solubility in these solvents increases with a rise in temperature.[2][12]
Factors Influencing Solubility
Several factors can modify the solubility of 3-Methyl-2-nitrobenzoic acid, which is crucial for its handling in laboratory and industrial settings.
Caption: Key factors affecting the solubility of 3-Methyl-2-nitrobenzoic acid.
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and quality control of 3-Methyl-2-nitrobenzoic acid.[2]
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the different protons in the molecule.
| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Source(s) |
| Carboxylic Acid (COOH) | ~13.9 | Broad Singlet | [1][13] |
| Aromatic (CH) | 7.87 | Multiplet | [1][13] |
| Aromatic (CH) | 7.71 | Multiplet | [1][13] |
| Aromatic (CH) | 7.62 | Multiplet | [1][13] |
| Methyl (CH₃) | 2.29 | Singlet | [1][13] |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound. The molecular ion peak is observed at an m/z ratio corresponding to its molecular weight.[14]
-
Molecular Ion [M]⁺: 181 m/z[14]
Experimental Protocols
Synthesis of 3-Methyl-2-nitrobenzoic Acid
Achieving high regioselectivity is the primary challenge in synthesizing this compound.[1] Direct nitration of 3-methylbenzoic acid often leads to a mixture of isomers.[1] A more selective, multi-step process starting from 3-methylbenzoic acid is commonly employed.[1]
Caption: Multi-step synthesis workflow for 3-Methyl-2-nitrobenzoic acid.
Methodology:
-
Esterification (Protection): The carboxylic acid group of 3-methylbenzoic acid is protected via Fischer esterification. The acid is refluxed with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to yield the corresponding ester, such as methyl 3-methylbenzoate.[1] This step is crucial for directing the subsequent nitration.[1]
-
Regioselective Nitration: The resulting ester is nitrated using a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures (e.g., -30 to -15 °C).[1][15] The ester group helps direct the incoming nitro group to the C2 position, though the 3-methyl-4-nitro isomer is a common by-product.[1]
-
Hydrolysis: The mixture of nitrated esters is hydrolyzed back to the carboxylic acids. This is typically achieved by treatment with a base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid to a pH of 2-3.[5]
-
Purification: The desired 3-methyl-2-nitrobenzoic acid is separated from the isomeric by-products. The primary method for purification is recrystallization from a suitable solvent, such as ethanol, which selectively crystallizes the desired 2-nitro isomer.[1][5]
Solubility Determination (Isothermal Saturation Method)
This protocol is used to determine the solubility of the compound in various solvents across a range of temperatures.
Methodology:
-
Sample Preparation: An excess amount of solid 3-Methyl-2-nitrobenzoic acid is added to a known volume of the selected solvent in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., stirred or shaken) in a thermostatically controlled bath at a constant temperature for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).
-
Sample Analysis: Once equilibrium is established, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn.
-
Concentration Measurement: The concentration of 3-Methyl-2-nitrobenzoic acid in the sample is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Data Collection: The procedure is repeated at various temperatures to generate a solubility curve.[12][16]
Applications in Research and Drug Development
3-Methyl-2-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][17]
-
Pharmaceutical Intermediates: It is widely used in the preparation of Active Pharmaceutical Ingredients (APIs).[3][4] Its functional groups allow for versatile chemical modifications. For example, it is a precursor in the synthesis of sulfonamide antibiotics and kinase inhibitors used in oncology.[4] The nitro group can be reduced to an amine, opening pathways to various nitrogen-containing heterocyclic compounds, which are common motifs in drug molecules.[1][18]
-
Agrochemicals: The compound serves as a building block for herbicides and pesticides.[3][4]
-
Dyes and Materials Science: The molecule's structure is utilized in the synthesis of azo dyes and can be used to develop organic ligands and materials with special functions.[1][17]
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